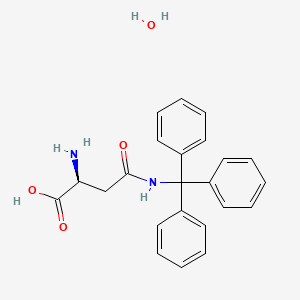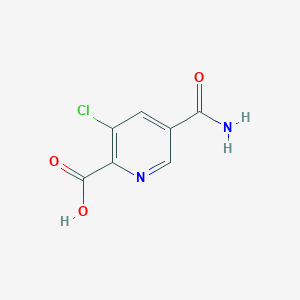![molecular formula C14H22ClN3O B1527249 4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide CAS No. 1292489-10-1](/img/structure/B1527249.png)
4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide
Overview
Description
“4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide” is a chemical compound with the molecular formula C14H22ClN3O and a molecular weight of 283.8 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a chloro group at the 2-position, an amino group at the 4-position, and a diethylamino propan-2-yl group attached to the nitrogen of the benzamide .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . Its InChI Code is 1S/C14H22ClN3O/c1-4-18(5-2)9-10(3)17-14(19)12-7-6-11(16)8-13(12)15/h6-8,10H,4-5,9,16H2,1-3H3,(H,17,19) .Scientific Research Applications
Structural Characterization and Polymorphism
4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, closely related to the compound of interest, exhibits polymorphism with two crystalline forms, a and b, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. This study underscores the compound's structural diversity and the impact of polymorphism on its physical properties, indicating its potential for tailored pharmaceutical formulations (Yanagi et al., 2000).
Melanoma Cytotoxicity
Research on benzamide derivatives, including those structurally similar to 4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide, highlights their utility in melanoma treatment. These compounds, when conjugated with alkylating cytostatics, demonstrated enhanced cytotoxicity against melanoma cells, supporting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Electrospray Mass Spectrometry for N-linked Carbohydrates
The compound's derivatives were explored for their electrospray ionization and collision-induced dissociation fragmentation patterns, providing insights into its application for analytical chemistry, particularly in the structural elucidation of complex biomolecules like N-linked carbohydrates (Harvey, 2000).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds derived from aminolysis and hydrolysis reactions involving structurally related benzamides suggest a broad range of chemical modifications and applications, from creating novel chromones to exploring new synthetic pathways (Jones, 1981).
Antibacterial and Computational Study
A recent study synthesized a complex of 4-amino-N-[2 (diethylamino)ethyl] benzamide with tetraphenylborate and characterized it through various physicochemical methods. This research not only demonstrated the antibacterial potential of the synthesized complex but also provided a computational insight into its structure and interactions, marking a significant step towards understanding the bioactive molecule-receptor relationships (Mostafa et al., 2023).
Properties
IUPAC Name |
4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O/c1-4-18(5-2)9-10(3)17-14(19)12-7-6-11(16)8-13(12)15/h6-8,10H,4-5,9,16H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVWQABJWLTOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


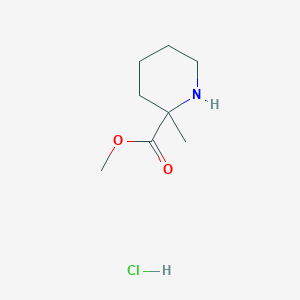

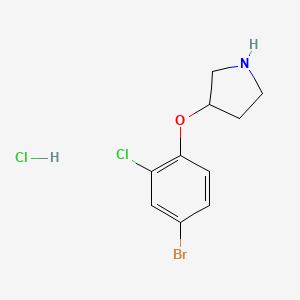
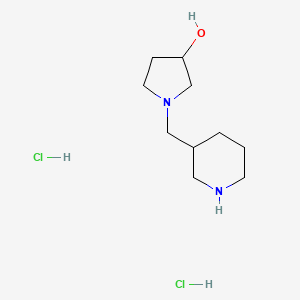


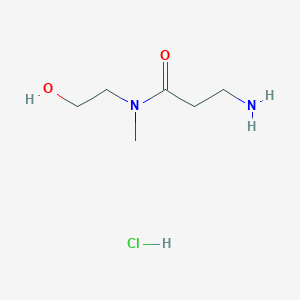

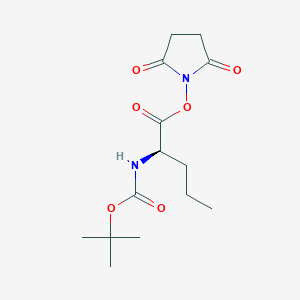

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)

